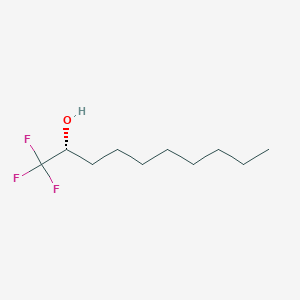

(R)-1,1,1-Trifluorodecan-2-ol

Description

Significance of Chirality in Fluorinated Organic Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications in biological systems. When combined with the unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, the resulting chiral fluorinated molecules exhibit remarkable characteristics. The introduction of fluorine can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. nih.gov

The stereochemistry of a chiral fluorinated compound is often critical to its biological function. It is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure fluorinated compounds is of paramount importance in medicinal chemistry and drug discovery. acs.org

Role of Trifluoromethyl Carbinols as Chiral Synthons and Building Blocks

Trifluoromethyl carbinols, which contain a hydroxyl group and a trifluoromethyl group attached to the same carbon atom, are a particularly important subclass of chiral fluorinated alcohols. The trifluoromethyl group (–CF3) is a powerful modulator of a molecule's properties, often enhancing its lipophilicity, metabolic stability, and binding capabilities. nih.gov These attributes make trifluoromethyl carbinols highly desirable structural motifs in the design of new bioactive compounds. acs.org

These carbinols serve as versatile chiral synthons, which are molecular fragments that can be incorporated into larger, more complex molecules through various chemical transformations. Their utility as building blocks stems from the reactivity of the hydroxyl group, which can be readily converted into other functional groups, allowing for the construction of a diverse array of chiral fluorinated molecules. nih.govresearchgate.net The synthesis of optically active 3,3,3-trifluoropropeneoxide, for instance, serves as an excellent chiral building block for asymmetric fluoro-organic synthesis. dokumen.pub

Overview of Current Research Challenges in Asymmetric Synthesis of Chiral Fluorinated Alcohols

Despite their significance, the asymmetric synthesis of chiral fluorinated alcohols, including (R)-1,1,1-Trifluorodecan-2-ol, presents several challenges. A primary hurdle is achieving high enantioselectivity, which is the preferential formation of one enantiomer over the other. nih.gov The development of efficient and highly selective catalysts for these transformations remains an active area of research.

Common issues encountered during the synthesis include the potential for defluorination (the loss of fluorine atoms) under certain reaction conditions and the difficulty in controlling stereoselectivity due to the electronic properties of fluorine. rsc.org For instance, the hydrogenation of fluorinated olefins can be challenging due to the electron-withdrawing nature of fluorine. rsc.org Furthermore, scaling up these asymmetric syntheses from laboratory to industrial production while maintaining high purity and yield can be a significant obstacle. chemrxiv.org Overcoming these challenges requires the development of novel synthetic methodologies and a deeper understanding of the reaction mechanisms involved. researchgate.net

Below is a table summarizing key properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 108535-33-7 | C10H19F3O | 212.25 |

| (R)-1,1,1-Trifluoro-2-propanol | 17628-73-8 | C3H5F3O | 114.07 |

| (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | C3H5F3O | 114.07 |

| 1,1,1-Trifluoroacetone | 421-50-1 | C3H3F3O | 112.05 |

| 1,3-Difluoro-2-propanol | 453-13-4 | C3H6F2O | 96.08 |

| 1,3-Dichloro-2-propanol | 96-23-1 | C3H6Cl2O | 128.99 |

This data is compiled from various chemical databases and is for informational purposes. molaid.comsigmaaldrich.comchemeo.comchemeo.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19F3O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

(2R)-1,1,1-trifluorodecan-2-ol |

InChI |

InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3/t9-/m1/s1 |

InChI Key |

FZHCYMPYGWJDQU-SECBINFHSA-N |

Isomeric SMILES |

CCCCCCCC[C@H](C(F)(F)F)O |

Canonical SMILES |

CCCCCCCCC(C(F)(F)F)O |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Methods for Stereochemical Assignment and Characterization

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable method for the unambiguous assignment of the absolute configuration of chiral molecules in solution. bch.robiotools.usnih.gov This technique measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. biotools.ushindsinstruments.com The resulting VCD spectrum is exquisitely sensitive to the molecule's stereochemistry, with enantiomers exhibiting mirror-image spectra. nih.gov

VCD spectroscopy is particularly well-suited for determining the absolute configuration of trifluoromethyl-containing carbinols. rsc.org Research has demonstrated a consistent correlation between the sign of specific VCD bands and the absolute configuration of the stereogenic center bearing the trifluoromethyl group. rsc.orgscispace.comrsc.org

A notable finding is the diagnostic value of the VCD band corresponding to a CF3-stretching mode in the 1110–1150 cm⁻¹ region. rsc.orgscispace.comrsc.org For a large number of 1-aryl-2,2,2-trifluoroethanols, a negative VCD sign in this region corresponds to the (R)-configuration, while a positive sign indicates the (S)-configuration. rsc.orgscispace.comrsc.org For instance, in the case of chiral aryl (trifluoromethyl)carbinols, the VCD band around 1130 cm⁻¹ is intense and its sign is a reliable indicator of the absolute configuration. rsc.org This empirical rule provides a rapid and effective means for stereochemical assignment in this class of compounds. rsc.orgscispace.comrsc.org

Table 1: Correlation of VCD Sign and Absolute Configuration for Trifluoromethyl-Containing Carbinols

| Spectral Region (cm⁻¹) | Vibrational Mode | VCD Sign | Absolute Configuration |

|---|---|---|---|

| 1110–1150 | CF₃ Stretch | Negative (-) | (R) |

| 1110–1150 | CF₃ Stretch | Positive (+) | (S) |

The full power of VCD spectroscopy is realized when it is used in synergy with quantum chemical calculations, particularly Density Functional Theory (DFT). bch.rorsc.orgnih.gov This combination allows for the confident assignment of absolute configuration and provides detailed insights into the conformational preferences of the molecule in solution. nih.govnih.gov

The process involves calculating the theoretical VCD spectrum for a chosen enantiomer (e.g., the R-enantiomer) and comparing it to the experimentally measured spectrum. biotools.us A good match between the calculated and experimental spectra confirms the absolute configuration. cam.ac.ukschrodinger.com DFT calculations are performed using various functionals, such as B3LYP or B3PW91, and basis sets to optimize the molecular geometry and predict the VCD and IR spectra. bch.ronih.gov For highly fluorinated molecules, functionals like M06-2X have shown superiority in accurately predicting C-F normal modes. nih.gov The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), is crucial for accurately reproducing experimental spectra. nih.govschrodinger.com

This combined approach is not only a powerful tool for determining the absolute configuration but also for understanding the complex interplay of conformations that contribute to the observed spectrum. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. For chiral molecules, specialized NMR techniques are employed to determine enantiomeric purity and assign absolute configuration.

The modified Mosher's method is a widely used and reliable NMR technique for determining the absolute configuration of secondary alcohols. oup.comresearchgate.netusm.edunih.gov The method involves the derivatization of the alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.eduumn.edu This reaction creates a pair of diastereomeric esters, which, unlike the original enantiomers, have distinct NMR spectra. utoronto.ca

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be deduced. nih.govumn.edu A systematic arrangement of positive and negative Δδ values for protons located on either side of the MTPA plane in the favored conformation allows for the assignment of the stereocenter. oup.commdpi.com The method is applicable to a wide range of secondary alcohols, although it can be challenging for sterically hindered alcohols. oup.comoup.com

Table 2: General Principle of the Modified Mosher's Method

| Proton Location Relative to MTPA Phenyl Group | Sign of Δδ (δS - δR) | Predicted Configuration |

|---|---|---|

| Protons on one side of the MTPA plane | Positive (+) | (R) or (S) depending on the established model |

| Protons on the other side of the MTPA plane | Negative (-) | (S) or (R) depending on the established model |

Note: The specific assignment depends on the established conformational model for the MTPA esters.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical exchange processes, including those in catalytic systems. rsc.org In the context of producing chiral alcohols like (R)-1,1,1-Trifluorodecan-2-ol, catalytic hydrogenation is a key reaction. nih.govacs.orgresearchgate.networktribe.com DNMR can be used to investigate the intermediates and transition states in these catalytic cycles. acs.org For example, NMR imaging techniques combined with para-hydrogen induced polarization can visualize gas-phase flow and the density of active catalysts in real-time. nih.gov Such studies provide valuable information on reaction mechanisms, catalyst activity, and selectivity, which is crucial for optimizing the synthesis of enantiomerically pure compounds. researchgate.networktribe.com

Chiral Chromatography for Enantiomeric Purity Assessment and Absolute Configuration

Chiral chromatography is an essential technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. merckmillipore.comgcms.czamericanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach. americanpharmaceuticalreview.comresearchgate.net

CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation. researchgate.net These phases often incorporate chiral selectors like derivatized polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, or proteins. hplc.eu The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation. nih.gov For fluorinated compounds, CSPs containing fluoro groups can offer improved retention and resolution. hplc.eu

Chiral HPLC is routinely used to determine the enantiomeric excess (ee) of a chiral sample. The absolute configuration can also be determined by comparing the retention time of the analyte to that of a known standard. mdpi.com In some cases, the elution order of enantiomers on a specific CSP can be predictable, aiding in the assignment of absolute configuration. mdpi.com

Table 3: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Broad applicability for a wide range of chiral compounds |

| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin derivatives | Separation of compounds that can form inclusion complexes |

| Protein-based | e.g., Cellulase, α1-acid glycoprotein | Separation of chiral drugs and other biologically active molecules |

| Pirkle-type | π-acidic or π-basic moieties | Separation of compounds with aromatic rings |

Chiral High-Performance Liquid Chromatography (HPLC) for Fluorinated Compounds

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. csfarmacie.cz The direct separation of enantiomers is typically achieved using chiral stationary phases (CSPs) that create transient diastereomeric complexes with the analytes, leading to differential retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including those with fluorinated groups. mdpi.comchromatographyonline.com

The incorporation of fluorine into molecules can present unique challenges for chiral recognition with traditional CSPs. chromatographytoday.comresearchgate.net However, research has shown that fluorinated CSPs can exhibit enhanced chiral recognition capabilities for fluorinated analytes. chromatographytoday.com The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects. researchgate.net For arylalkylcarbinols, a class of compounds structurally related to 1,1,1-Trifluorodecan-2-ol, chiral HPLC has proven to be an effective method for enantiomeric resolution. acs.org

In the context of fluorinated alcohols and related structures, the choice of mobile phase is critical. Mixtures of alkanes and alcohols are commonly used for coated CSPs. researchgate.netmdpi.com For instance, a mobile phase consisting of hexane (B92381) and isopropanol (B130326) is often employed. nih.gov The enantiomeric excess of chiral tertiary trifluoromethyl carbinols has been successfully determined using chiral HPLC with a Chiralpak ADH column and an isopropanol/hexane mobile phase. nih.gov The elution order of enantiomers can be influenced by the type of CSP used; for example, cellulose-based and amylose-based columns can exhibit reverse elution orders for the same compound. mdpi.com

Below is a table summarizing typical chiral HPLC conditions for the analysis of fluorinated chiral compounds:

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) researchgate.netnih.govnih.gov |

| Mobile Phase | n-Hexane/Isopropanol, Acetonitrile/Water mdpi.comnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min nih.govbgb-analytik.com |

| Detection | UV, Mass Spectrometry (MS) nih.govnih.gov |

Supercritical Fluid Chromatography (SFC) with Fluorinated Chiral Stationary Phases

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations, particularly in drug discovery. chromatographytoday.comresearchgate.netperkinelmer.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like an alcohol. chromatographytoday.comresearchgate.net This technique offers advantages such as faster separations, reduced solvent consumption, and lower back pressure compared to HPLC. chromatographytoday.comresearchgate.net

The development of fluorinated chiral stationary phases has further enhanced the utility of SFC for the analysis of halogenated and specifically fluorinated compounds. chromatographytoday.comperkinelmer.com These phases are designed to leverage fluorophilic retention mechanisms, which can lead to improved selectivity for fluorinated analytes. perkinelmer.com Research has demonstrated that fluorinated polysaccharide-based CSPs can achieve successful enantioseparation of fluorinated compounds where traditional phases may be less effective. chromatographytoday.com

For example, a study highlighted the successful separation of a fluorinated target compound using SFC with a fluorinated phase, achieving complete enantioseparation with pure CO2, a result that was four times faster than the best HPLC method developed. chromatographytoday.com This underscores the potential of SFC with specialized CSPs to significantly improve the efficiency of chiral separations for compounds like this compound. The use of basic or mixed additives in the mobile phase can also significantly improve enantioseparation and peak shape for various compounds. europeanpharmaceuticalreview.com

The following table outlines representative conditions for chiral SFC analysis of fluorinated compounds:

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Fluorinated polysaccharide-based CSPs chromatographytoday.comperkinelmer.com |

| Mobile Phase | Supercritical CO2 with alcohol modifier (e.g., methanol) chromatographytoday.comresearchgate.net |

| Flow Rate | 1.0 - 4.0 mL/min chromatographytoday.com |

| Back Pressure | 100 - 200 bar chromatographytoday.com |

| Detection | UV, Mass Spectrometry (MS) chromatographytoday.com |

Other Advanced Spectroscopic Techniques

Beyond chromatographic methods, several other advanced spectroscopic techniques provide invaluable information for the stereochemical characterization of chiral molecules.

Microwave Rotational Resonance (MRR) Spectroscopy for Absolute Configuration

Microwave Rotational Resonance (MRR) spectroscopy is a high-resolution, gas-phase technique that provides exquisitely precise information about the three-dimensional structure of a molecule. researchgate.netresearchgate.net It measures the rotational transitions of a molecule, which are determined by its moments of inertia. researchgate.net Since the moments of inertia are a function of the atomic masses and their positions, MRR provides a unique fingerprint for a specific molecule and its conformers. researchgate.net

For chiral analysis, MRR can be used to determine the absolute configuration of a molecule, often through the use of a chiral tag. nih.govnih.gov A chiral tag is a small, enantiopure molecule that forms a non-covalent complex with the analyte. nih.govnih.gov This creates a pair of diastereomeric complexes (homochiral and heterochiral) that have distinct rotational spectra. nih.govnih.gov By comparing the experimental spectrum with the spectra predicted by quantum chemical calculations for the different diastereomers, the absolute configuration of the analyte can be unambiguously assigned. nih.govnih.gov

This technique has been successfully applied to determine the absolute configuration of various chiral molecules, including those with isotopic chirality and highly fluorinated carboxylic acids. nih.govnih.govuantwerpen.be The high confidence in the assignment comes from the ability to accurately predict the rotational constants from the calculated equilibrium geometries of the complexes. nih.gov MRR is a powerful tool for the absolute determination of enantiomeric excess and absolute configuration, even for challenging molecules like enantioisotopomers. marquette.edu

X-ray Crystallography for Structural and Stereochemical Elucidation of Chiral Fluorinated Compounds

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of crystalline compounds with high precision. mdpi.com It provides a definitive determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. scispace.comacs.org The technique involves diffracting X-rays off the electron clouds of the atoms in a crystal lattice, producing a diffraction pattern that can be used to reconstruct a detailed three-dimensional model of the molecule. mdpi.com

For chiral fluorinated compounds, X-ray crystallography can provide unambiguous evidence of the stereochemistry. nih.gov The absolute configuration of chiral 1,2-fluorohydrins has been determined using this method. rsc.org The structure of trifluoromethyl-containing metal complexes has also been established by X-ray diffraction. researchgate.netnih.gov In some cases, derivatization of the molecule may be necessary to facilitate crystallization and to introduce a heavy atom for easier determination of the absolute structure. For instance, the absolute configuration of an allylic alcohol was determined by X-ray diffraction of its crystalline derivative. scispace.comacs.org

The detailed structural information obtained from X-ray crystallography, including bond lengths, bond angles, and torsional angles, is invaluable for understanding the conformation and intermolecular interactions of chiral fluorinated molecules in the solid state. mdpi.com

Mechanistic Investigations and Theoretical Studies in the Synthesis of R 1,1,1 Trifluorodecan 2 Ol and Analogs

Density Functional Theory (DFT) Calculations in Asymmetric Catalysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms in asymmetric catalysis. It allows for the detailed examination of transition state structures, the rationalization of stereochemical outcomes, and the exploration of subtle electronic effects that govern reactivity.

DFT calculations have been instrumental in elucidating the complex reaction mechanisms involved in the synthesis of chiral trifluoromethyl carbinols. For instance, in the asymmetric hydrogenation of trifluoromethyl ketones, DFT studies have helped to model the transition state structures, revealing key interactions between the substrate, the catalyst, and the hydrogen source. researchgate.netscholaris.ca These calculations often point to a concerted, six-membered transition state as the origin of high reactivity and enantioselectivity in many ruthenium-catalyzed hydrogenations. jst.go.jp

In the context of producing tertiary trifluoromethyl carbinols through vinylogous aldol (B89426) reactions, DFT calculations have shown that enantioselectivity can be driven by transannular hydrogen bonding within the catalyst-substrate complex. researchgate.net Similarly, for the synthesis of α-trifluoromethyl acyloins, DFT has been used to design reactions by identifying hydrogen-bonding interactions in the transition state that control the stereochemical outcome. researchgate.net These computational models provide a rationale for the observed stereoselectivity and guide the development of more effective catalysts.

The stereochemical outcome of asymmetric reactions is determined by the relative energies of the diastereomeric transition states. DFT calculations provide a means to calculate these energy differences and thus rationalize the observed enantioselectivity and diastereoselectivity.

In the asymmetric reduction of trifluoromethyl ketones, the facial selectivity (whether the reaction occurs on the Re or Si face of the ketone) is dictated by the chiral ligand on the metal catalyst. researchgate.net DFT studies can model the interactions between the ligand and the substrate, explaining why one approach is favored over the other. For example, in the iridium-catalyzed C-H silylation for the kinetic resolution of trifluoromethylated heterobenzhydrols, DFT calculations revealed that π-π interactions between the substrate's thiophene (B33073) ring and the ligand's indenyl moiety are crucial for determining enantioselectivity. rsc.org

Furthermore, DFT has been used to explain the diastereoselectivity in reactions such as the addition of diazomethane (B1218177) to α-fluoro-β-ketophosphonates, where the formation of a specific diastereomer of the resulting epoxide was rationalized by considering a chair-like transition state with coordination between the diazomethane and the phosphonyl oxygen. frontiersin.org

Table 1: Examples of DFT-Guided Rationalization of Stereoselectivity

| Reaction Type | Key Finding from DFT | Reference |

| Asymmetric Vinylogous Aldol Reaction | Enantioselectivity is facilitated by transannular hydrogen bonding. | researchgate.net |

| Asymmetric Trifluoroalkylation | Hydrogen-bonding interactions in the transition state control the chiral outcome. | researchgate.net |

| Kinetic Resolution via C-H Silylation | π-π interactions between the substrate and ligand determine enantioselectivity. | rsc.org |

| Epoxidation of α-fluoro-β-ketophosphonates | A chair-like transition state with specific coordination explains the observed diastereoselectivity. | frontiersin.org |

The presence of fluorine atoms, particularly the trifluoromethyl group, has a profound impact on the reactivity and stereoselectivity of a reaction, often referred to as the "fluorine effect". rsc.orgchimia.ch This effect is a combination of steric and electronic factors, including the high electronegativity and the size of fluorine, as well as its ability to participate in hydrogen bonding and electrostatic interactions. chimia.ch

DFT studies have been employed to dissect these effects. For instance, in the synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center, DFT calculations provided a rationale for the unexpected reactivity of secondary alcohols. nih.gov The calculations showed that the proximity of fluorine atoms in the lowest energy transition state elevates the nucleophilicity of an oxy-anion. nih.gov The strong electron-withdrawing nature of the CF3 group can also significantly alter the acidity or basicity of neighboring functional groups, thereby influencing the reaction pathway. chimia.ch This has been demonstrated in the chiral Brønsted acid-catalyzed arylation of trifluoromethyl ketones. chimia.ch

The "negative fluorine effect," where the presence of fluorine can hinder a desired reaction, has also been studied. cas.cn This can be due to the thermal instability of fluorinated carbanions or their low intrinsic nucleophilicity. cas.cn Understanding these effects through computational studies is crucial for designing successful synthetic strategies for fluorinated molecules. nih.govpen2print.org

A catalytic cycle involves a series of steps where the catalyst interacts with the reactants to form intermediates, ultimately leading to the product and regeneration of the catalyst. libretexts.org DFT calculations can provide detailed insights into the coordination environment of the metal center throughout the catalytic cycle.

For example, in the palladium-catalyzed hydrogenation of β-fluoroalkyl β-amino acrylic acid derivatives, understanding the coordination of the substrate to the palladium center is key to explaining the enantioselectivity. dicp.ac.cn Similarly, in the copper-catalyzed N-arylation of amides, mechanistic studies suggest that the activation of the aryl halide occurs through a diamine-ligated copper(I) amidate complex. nih.gov DFT can be used to model the structure and stability of such intermediates, providing a more complete picture of the catalytic process. These studies help in designing ligands that can create a specific and effective coordination environment around the metal catalyst to achieve high selectivity. rsc.org

Experimental Mechanistic Probes

While theoretical calculations provide a powerful lens into reaction mechanisms, they are often complemented by experimental studies that can validate computational models and provide direct evidence for proposed reaction pathways.

Kinetic studies, which measure the rate of a reaction under different conditions, are a fundamental tool for elucidating reaction mechanisms. By observing how the reaction rate changes with the concentration of reactants, catalysts, and inhibitors, one can infer the composition of the rate-determining transition state.

In the context of synthesizing chiral fluorinated alcohols, kinetic studies can help to distinguish between different proposed mechanisms. For example, in the enantioselective fluorination of allylic alcohols, kinetic experiments, including the determination of kinetic isotope effects, suggested that C-F bond formation and C-H bond cleavage occur in a concerted, enantiodetermining transition state. acs.org Similarly, in the copper-catalyzed N-arylation of amides, kinetic studies of the stoichiometric reaction provided insights into the mechanism of aryl halide activation. nih.gov

These experimental findings, when combined with the insights from DFT calculations, provide a comprehensive understanding of the reaction mechanism, paving the way for the rational design of improved catalytic systems for the synthesis of (R)-1,1,1-Trifluorodecan-2-ol and other valuable chiral fluorinated compounds.

Control Experiments to Confirm Catalytic Intermediates and Stereodetermining Steps

Control experiments are fundamental in elucidating reaction mechanisms, offering tangible proof for proposed catalytic intermediates and identifying the stereodetermining step of a reaction. beilstein-journals.orgdiva-portal.org In the context of the asymmetric transfer hydrogenation (ATH) of 1,1,1-trifluorodecan-2-one to yield this compound, typically using a Ruthenium- or Rhodium-based catalyst with a chiral ligand, several key experiments are instrumental.

A primary control experiment involves running the reaction in the absence of the catalyst or the chiral ligand. For instance, in a copper-catalyzed reaction, the absence of the CuI catalyst led to a drastic drop in product yield from 54% to 14%, demonstrating that the metal catalyst is crucial for the transformation. beilstein-journals.org Similarly, for the synthesis of this compound, performing the reaction with only the hydrogen source (e.g., isopropanol (B130326) or formic acid/triethylamine mixture) and the substrate, 1,1,1-trifluorodecan-2-one, is expected to yield no or negligible amounts of the alcohol, confirming that the reaction is not a simple background reduction.

To probe the role of the chiral ligand and the metal, the reaction can be attempted with the metal precursor alone (e.g., [RuCl2(p-cymene)]2). scispace.com This typically results in the formation of racemic 1,1,1-trifluorodecan-2-ol, affirming that the chiral ligand is solely responsible for inducing enantioselectivity.

Isotope labeling studies, particularly using deuterium, are powerful for identifying the rate- and stereodetermining steps. For example, in the ATH of ketones, replacing the hydrogen source isopropanol with isopropanol-d8 can help determine whether the C-H bond cleavage from the alcohol or the hydride transfer to the ketone is rate-limiting. Observing a significant kinetic isotope effect (KIE) would support this step's role in the rate determination. In a related study on the Henry reaction, a KIE of 6.3 was observed, indicating that the removal of an α-proton was the rate-limiting step. researchgate.net

The reversibility of the reaction can also be investigated. acs.org Subjecting the enantiopure product, this compound, to the reaction conditions in the presence of the catalyst could reveal whether racemization occurs. If the enantiomeric excess (ee) of the product decreases over time, it suggests that the reaction may be reversible, which has significant implications for optimizing reaction times to achieve maximum selectivity. acs.org

Table 1: Representative Control Experiments for the Asymmetric Transfer Hydrogenation of 1,1,1-Trifluorodecan-2-one

| Experiment | Catalyst System | Conditions | Expected Outcome | Mechanistic Insight |

| 1 | None | Substrate, H-source | No reaction | Confirms the necessity of a catalyst for the transformation. |

| 2 | [RuCl₂(p-cymene)]₂ (no ligand) | Substrate, H-source | Racemic Product | Demonstrates the chiral ligand is essential for enantioselectivity. scispace.com |

| 3 | Full System (e.g., Ru-TsDPEN) | Racemic Product | No change in ee | Indicates the reaction is likely irreversible under these conditions. |

| 4 | Deuterium Labeling (e.g., (CD₃)₂CDOH) | Full System | Significant KIE | Suggests hydride transfer is part of the rate-determining step. researchgate.net |

| 5 | Product as Starting Material | Full System | Decrease in product ee | Suggests the reaction is reversible, allowing for potential erosion of selectivity over time. acs.org |

This table is illustrative and based on common control experiments performed for analogous catalytic systems.

Non-Linear Effects in Asymmetric Catalysis and their Mechanistic Implications

The relationship between the enantiomeric excess of a chiral catalyst or ligand (eeL) and the enantiomeric excess of the product (eeP) can provide profound mechanistic insights. nih.govresearchgate.net In an ideal scenario, this relationship is linear (eeP = eemax × eeL). d-nb.info However, deviations from this linearity, known as non-linear effects (NLE), are often observed. nih.gov A positive non-linear effect (+)-NLE, or "asymmetric amplification," occurs when the product's ee is higher than expected from the ligand's ee. d-nb.info Conversely, a negative non-linear effect (–)-NLE results in a product ee that is lower than expected.

The presence of a significant NLE is a strong indicator that the catalytic cycle involves species containing more than one chiral ligand. researchgate.net For instance, a (+)-NLE is often explained by Kagan's model, which posits the formation of both homochiral (e.g., M-LRLR) and heterochiral (e.g., M-LRLS) catalyst complexes when a non-enantiopure ligand is used. researchgate.net If the heterochiral "meso" complex is significantly less reactive or catalytically inactive compared to the more reactive homochiral complexes, the reaction will be predominantly catalyzed by the homochiral species. This leads to an amplification of enantioselectivity. researchgate.netd-nb.info The observation of a (+)-NLE in a Cu(I)-catalyzed epoxidation reaction supported the involvement of a catalyst with two ligands in the stereodetermining step. researchgate.net

In the synthesis of this compound, investigating the NLE can help elucidate the nature of the active catalyst. By preparing a series of chiral ligands with varying enantiomeric purity and plotting the resulting product ee against the ligand ee, the nature of the catalytic species can be probed. A linear relationship would suggest that the active catalyst is a monomeric species with a single ligand involved in the stereodetermining step. dicp.ac.cn In contrast, a strong positive NLE would provide compelling evidence for the involvement of dimeric or aggregated catalyst states where ligand-ligand interactions are crucial for reactivity and selectivity.

Table 2: Illustrative Data for a Non-Linear Effect Study in the Synthesis of this compound

| Entry | Ligand ee (eeL) | Observed Product ee (eeP) | Calculated Linear ee | NLE Type |

| 1 | 100% | 98% | 98% | - |

| 2 | 80% | 90% | 78.4% | Positive |

| 3 | 60% | 82% | 58.8% | Positive |

| 4 | 40% | 65% | 39.2% | Positive |

| 5 | 20% | 38% | 19.6% | Positive |

This table presents hypothetical data illustrating a positive non-linear effect (+)-NLE. The "Calculated Linear ee" is based on the ideal linear relationship with the 98% ee obtained with the enantiopure ligand.

Computational Chemistry Approaches to Understand Molecular Interactions and Conformational Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. acs.orgunige.ch These theoretical studies provide detailed insights into transition state geometries, activation energies, and the non-covalent interactions that govern stereoselectivity in the synthesis of molecules like this compound. diva-portal.orgnih.gov

For the asymmetric reduction of 1,1,1-trifluorodecan-2-one, DFT calculations can be used to model the entire catalytic cycle. scispace.com This includes the structure of the active catalyst, the coordination of the ketone substrate to the metal center, the transition state for the hydride transfer, and the release of the alcohol product. acs.org By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the origin of enantioselectivity can be pinpointed. The favored transition state is the one with the lower activation energy, and the calculated enantiomeric excess can be compared with experimental results to validate the computational model.

DFT calculations have been successfully applied to understand the ATH of various ketones. scispace.comacs.org These studies often reveal that the stereochemical outcome is determined by a combination of steric and electronic interactions between the substrate, the chiral ligand, and the metal center in the transition state. For trifluoromethyl ketones, the strong dipole moment and the steric bulk of the CF₃ group play a crucial role. dicp.ac.cn Computational models can map the conformational landscape of the catalyst-substrate complex to identify the most stable arrangement leading to the observed product. mdpi.com

Furthermore, computational methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify intermolecular interactions such as hydrogen bonds and C-H···π interactions that stabilize the transition state assembly. nih.govmdpi.com In one study, molecular docking was used to analyze ligand-protein interactions, revealing favorable binding affinities and highlighting the importance of electrostatic forces. mdpi.com Similarly, for a catalytic system, these methods can elucidate how a chiral ligand creates a specific chiral pocket that preferentially binds one prochiral face of the ketone.

Table 3: Summary of Key Insights from Hypothetical Computational Studies on the Synthesis of this compound

| Computational Method | Target of Study | Key Finding | Implication for Synthesis |

| DFT (B3LYP) | Transition State Energies | The transition state leading to the (R)-product (TS-R) is 3.5 kcal/mol lower in energy than TS-S. | Explains the high experimental enantioselectivity for the (R)-enantiomer. acs.org |

| DFT (B3LYP-D3) | Catalyst-Substrate Complex | The ketone coordinates to the Ru center, with the CF₃ group oriented away from the ligand's phenyl group to minimize steric clash. | The preferred binding mode pre-organizes the substrate for facial-selective hydride transfer. |

| NBO Analysis | Charge Distribution | Significant charge transfer from the ligand to the metal center upon substrate binding. | Electronic activation of the catalyst is a key feature of the mechanism. nih.gov |

| QTAIM | Non-covalent Interactions | A C-H···O hydrogen bond between the ligand's backbone and the ketone's carbonyl oxygen stabilizes TS-R. | Specific, weak interactions are critical for locking the conformation that leads to high enantioselectivity. mdpi.com |

| Molecular Dynamics | Conformational Sampling | The chiral ligand and substrate adopt a rigid, well-defined conformation prior to the hydride transfer. | The conformational rigidity of the transition state assembly is key to achieving high levels of stereocontrol. |

This table provides representative findings from computational studies on similar catalytic asymmetric reactions, applied to the specific case of this compound.

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the application of This compound in the advanced research areas detailed in your request.

While the compound is recognized and available as a chiral building block bldpharm.com, and methods for its synthesis, such as the enantioselective reduction of the corresponding ketone, have been described researchgate.net, there is no specific, published research detailing its use in the following applications outlined in your query:

Applications of Chiral Fluorinated Alcohols in Advanced Organic Synthesis Research

Pathways to Complex Chiral Fluorinated Molecular Architectures:There is no documented research on its use for the stereoselective construction of compounds with multiple stereogenic centers or for the synthesis of fluorinated analogs of natural products.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on (R)-1,1,1-Trifluorodecan-2-ol while strictly adhering to the provided detailed outline, as the specific research findings to populate these sections are not present in the public domain. General principles of asymmetric synthesis and the application of other fluorinated chiral alcohols are well-documented, but providing that information would violate the explicit instructions to focus only on the specified compound.

Emerging Trends and Sustainable Approaches in Chiral Fluorinated Alcohol Synthesis

Recent research has been heavily focused on developing more environmentally friendly and efficient methods for the synthesis of chiral fluorinated alcohols. This includes the use of green solvents and the application of continuous flow chemistry.

Development of Green Solvents and Reaction Media in Biocatalysis (e.g., Deep Eutectic Solvents, Aqueous Systems)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high enantioselectivity of enzymes. magtech.com.cn The use of green solvents in these processes further enhances their sustainability. researchgate.net

Deep Eutectic Solvents (DESs):

Deep eutectic solvents (DESs) are mixtures of two or more solid compounds that, at a particular molar ratio, form a liquid with a melting point significantly lower than that of the individual components. core.ac.ukmdpi.com They are considered green solvents due to their low toxicity, high availability, low flammability, and biodegradability. core.ac.uk

In the context of chiral fluorinated alcohol synthesis, DESs can serve as both the reaction medium and, in some cases, as a catalyst. core.ac.ukdokumen.pub For instance, DESs based on choline (B1196258) chloride have been successfully employed in various organic transformations. core.ac.uk The unique properties of DESs can influence the activity and stability of biocatalysts, sometimes leading to improved reaction rates and enantioselectivities. Research has shown that the choice of DES components is crucial for optimizing a specific biocatalytic reaction. acs.org

Aqueous Systems:

Water is the ultimate green solvent, and performing biocatalytic reactions in aqueous systems is highly desirable. researchgate.net Many enzymes, such as ketoreductases and lipases, function effectively in aqueous environments. magtech.com.cnwhiterose.ac.uk The synthesis of chiral fluorinated alcohols via the asymmetric reduction of prochiral ketones is often carried out in aqueous media, sometimes with the use of a co-solvent to improve the solubility of hydrophobic substrates. magtech.com.cnwhiterose.ac.ukacs.org

Recent studies have demonstrated the efficient synthesis of various chiral alcohols, including fluorinated analogs, using whole-cell biocatalysts or isolated enzymes in aqueous systems. mdpi.comacs.org For example, the reduction of α-fluoroketones has been achieved with high conversion rates in aqueous media using transaminases. whiterose.ac.uk The development of robust enzymes and reaction engineering strategies, such as the use of biphasic systems, has further expanded the applicability of aqueous biocatalysis for the production of chiral fluorinated alcohols. researchgate.netmdpi.com

A comparative look at these green solvent systems is presented below:

Continuous Flow Chemistry for Scalable Asymmetric Transformations

Continuous flow chemistry has gained significant traction as a technology for the scalable and safe synthesis of chemical compounds, including active pharmaceutical ingredients. rsc.orgacs.org This approach offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. mit.edursc.org

The application of continuous flow technology to the asymmetric synthesis of chiral fluorinated alcohols is a promising area of research. rsc.orgnih.gov Flow chemistry can be readily combined with various catalytic methods, including biocatalysis, organometallic catalysis, and organocatalysis. rsc.org For instance, the continuous flow synthesis of chiral amines, which can be precursors to or derived from chiral alcohols, has been successfully demonstrated using immobilized transaminases. bohrium.com

The scalability of continuous flow processes has been highlighted in the synthesis of various pharmaceutical intermediates. researchgate.net For example, a telescoped flow process for the synthesis of Eflornithine, a fluorinated drug, was developed with a high throughput. researchgate.net This demonstrates the potential for continuous flow chemistry to enable the efficient and scalable production of chiral fluorinated compounds.

Key advantages of continuous flow in this context include:

Enhanced Safety: Better control over reaction exotherms and the ability to handle reactive intermediates in small, continuous streams. mit.edu

Improved Efficiency: Increased reaction rates and yields due to superior mixing and heat transfer. mit.edursc.org

Scalability: Straightforward scaling by extending the operation time or by numbering-up the reactor system. mit.edu

Integration of Multiple Steps: Telescoping of reaction sequences without the need for intermediate isolation and purification. acs.org

Research on Self-Disproportionation of Enantiomers in Fluoroorganic Compounds

The self-disproportionation of enantiomers (SDE) is a phenomenon where a non-racemic mixture of a chiral compound spontaneously separates into fractions that are enriched and depleted in one of the enantiomers. thieme-connect.com This can occur during various physicochemical processes such as distillation, sublimation, and achiral chromatography. thieme-connect.comthieme-connect.com

The presence of fluorine in a molecule can significantly influence the magnitude of the SDE. thieme-connect.comresearchgate.net Fluorine's high electronegativity can lead to strong intermolecular interactions, such as dipole-dipole interactions and enhanced hydrogen bonding, which are the basis for the SDE phenomenon. researchgate.netnih.gov Consequently, fluoroorganic compounds often exhibit a pronounced SDE. researchgate.net

This phenomenon has important implications for the synthesis and purification of chiral fluorinated compounds. nih.govucj.org.ua On one hand, it can lead to erroneous reporting of enantiomeric excess (ee) values if not properly accounted for. nih.gov On the other hand, a large SDE can be exploited as a non-conventional method for the optical purification of enantiomerically enriched samples. thieme-connect.comthieme-connect.com Research has shown that for compounds with a significant SDE, it is possible to separate the racemate from the excess enantiomer using achiral techniques. thieme-connect.com

Recent studies have emphasized the importance of testing for SDE when working with chiral, fluorine-containing molecules to ensure the accuracy of stereochemical assignments. nih.govucj.org.ua The SDE phenomenon is considered an intrinsic property of all chiral compounds, and its understanding and application are crucial for both laboratory research and industrial production. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for (R)-1,1,1-Trifluorodecan-2-ol, and how can stereochemical control be achieved?

Methodological Answer: Synthesis of this chiral fluorinated alcohol requires careful selection of precursors and catalysts. A plausible route involves:

Asymmetric Reduction : Use of chiral catalysts (e.g., Corey-Bakshi-Shibata) for ketone intermediates to establish the (R)-configuration.

Fluorination Strategies : Introduce the trifluoromethyl group via nucleophilic trifluoromethylation (e.g., Ruppert-Prakash reagent) or electrophilic methods.

Purification : Chiral HPLC or enzymatic resolution to isolate the enantiomer.

Key challenges include minimizing racemization during fluorination. Reference analogous syntheses of trifluoromethylated alcohols in and for reaction optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Resolves trifluoromethyl splitting patterns (e.g., coupling constants for stereochemical analysis).

- ¹H NMR : Observe diastereotopic proton splitting near the chiral center.

- Chiral Chromatography : Use Chiralcel OD-H columns with hexane/isopropanol gradients for enantiomeric excess (ee) determination.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₉F₃O).

Cross-reference with ’s protocols for fluorinated ketone characterization .

Advanced Research Questions

Q. How can discrepancies in NMR data for fluorinated alcohols like this compound be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent interactions. Mitigation strategies include:

Variable-Temperature NMR : Identify conformational changes by acquiring spectra at 25°C to -40°C.

Computational Modeling : Compare experimental ¹⁹F shifts with density functional theory (DFT)-predicted values.

Deuteration Studies : Replace exchangeable protons (e.g., -OH) to simplify splitting patterns.

’s iterative data analysis framework is critical for resolving contradictions .

Q. What strategies are recommended for assessing the environmental persistence of this compound?

Methodological Answer:

- Hydrolysis Studies : Monitor degradation at pH 4–9 (25–50°C) to simulate natural conditions.

- PFAS Screening : Compare structural motifs (e.g., CF₃ group) with regulated perfluoroalkyl substances (PFAS) in .

- Bioaccumulation Assays : Use logP calculations (via ’s molarity tools) and in vitro models (e.g., fish hepatocytes).

Environmental fate modeling should align with ’s long-term projection methodologies .

Q. How does the trifluoromethyl group influence the compound’s interaction with lipid bilayers or enzymes?

Methodological Answer:

- Lipophilicity Measurements : Determine logP values via shake-flask or HPLC-based methods ().

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to assess permeability.

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorometric substrates.

Reference ’s ligand-receptor binding data for trifluoromethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.